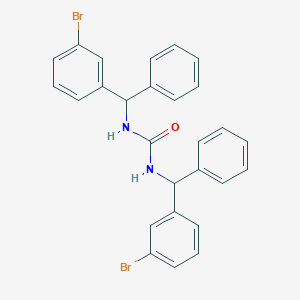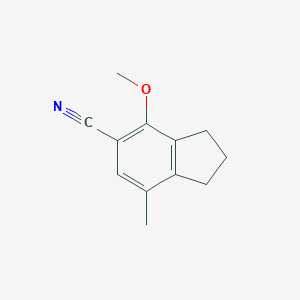
4-Methoxy-7-methylindane-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-methylindane-5-carbonitrile is a compound likely of interest in the field of organic chemistry for its unique structure, which might offer various chemical properties and reactions useful in materials science, pharmaceuticals, and synthetic chemistry. The synthesis and analysis of compounds with similar structures provide valuable insights into their potential applications and behaviors.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds and introducing specific functional groups through reactions such as nitration, methylation, and cyanation. For example, compounds with methoxy and methyl groups attached to aromatic systems can be synthesized through specific halogenation, followed by nucleophilic substitution reactions (Jukić et al., 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR, and electronic spectroscopy) are pivotal in determining the molecular structure of such compounds. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of functional groups, critical for understanding the compound's reactivity and properties (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The presence of functional groups such as methoxy and nitrile in a compound like 4-Methoxy-7-methylindane-5-carbonitrile suggests it may undergo reactions typical for these groups. For example, the methoxy group may participate in electrophilic aromatic substitution reactions, while the nitrile group can be involved in nucleophilic addition reactions or be hydrolyzed under acidic or basic conditions to carboxylic acids or amides (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For example, the presence of a methoxy group can increase solubility in organic solvents, while the cyano group may contribute to higher boiling points due to increased molecular polarity (Ibrahim et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are determined by the compound's electronic structure. Density Functional Theory (DFT) studies can predict these properties by analyzing the energy levels, electron distribution, and potential reaction sites within the molecule. This theoretical approach helps in understanding the compound's behavior in various chemical reactions (Halim & Ibrahim, 2021).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in the field has explored various synthetic routes and structural analyses of compounds with methoxy and carbonitrile groups, indicating a broad interest in these moieties for their chemical properties and potential applications. For example, studies on the synthesis and X-ray analysis of pyridine derivatives have provided valuable insights into their structural features and optical properties (Jukić et al., 2010; Tranfić et al., 2011). These studies highlight the role of hydrogen bonding and π-π stacking interactions in the molecular assembly of such compounds, which could be relevant for designing materials with specific optical properties.
Potential Applications
Although direct applications of "4-Methoxy-7-methylindane-5-carbonitrile" were not identified, the research on similar compounds suggests potential areas of interest. For instance, compounds with methoxy and carbonitrile groups have been investigated for their corrosion inhibition performance, indicating their potential utility in protecting metals against corrosion in industrial applications (Yadav et al., 2016). Moreover, the synthesis and characterization of carbon-11-labeled 4-aryl-4H-chromenes as PET agents for imaging apoptosis in cancer (Gao et al., 2010) exemplify the potential of methoxy and carbonitrile containing compounds in biomedical imaging.
Propriétés
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLMGGHQDIIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379335 |
Source


|
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7-methylindane-5-carbonitrile | |
CAS RN |
175136-10-4 |
Source


|
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

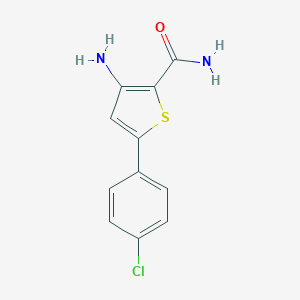

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
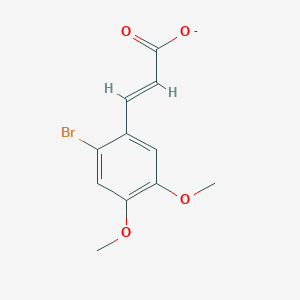


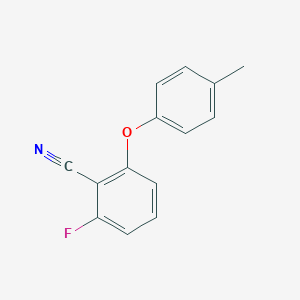
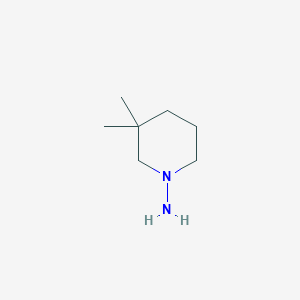

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
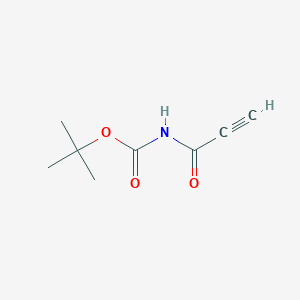

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
